molecular formula C16H22FN3O4 B3043920 4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, N1-BOC protected CAS No. 952285-81-3

4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, N1-BOC protected

Cat. No.: B3043920
CAS No.: 952285-81-3
M. Wt: 339.36 g/mol
InChI Key: BCJBWJAUOWWQSC-UHFFFAOYSA-N
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Description

The compound 4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, N1-BOC protected features a piperidine core with a tert-butoxycarbonyl (Boc) group at the N1 position and a 2-fluoro-4-nitrophenylamino substituent at the 4-position. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in coupling reactions or as a precursor for further functionalization (e.g., nitro group reduction to an amine) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(2-fluoro-4-nitroanilino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)19-8-6-11(7-9-19)18-14-5-4-12(20(22)23)10-13(14)17/h4-5,10-11,18H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJBWJAUOWWQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401142558
Record name 1,1-Dimethylethyl 4-[(2-fluoro-4-nitrophenyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952285-81-3
Record name 1,1-Dimethylethyl 4-[(2-fluoro-4-nitrophenyl)amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952285-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[(2-fluoro-4-nitrophenyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, N1-BOC protected involves several steps. The starting material, 4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, is reacted with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine (TEA) to protect the amine group . The reaction is typically carried out in an organic solvent like dichloromethane (DCM) at room temperature. The product is then purified using standard techniques such as column chromatography.

Chemical Reactions Analysis

4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, N1-BOC protected undergoes various chemical reactions, including:

Scientific Research Applications

This compound is widely used in scientific research, particularly in the field of proteomics. It serves as a building block for the synthesis of more complex molecules and is used in the study of protein interactions and functions . Additionally, it is employed in medicinal chemistry for the development of potential therapeutic agents.

Mechanism of Action

The mechanism of action of 4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, N1-BOC protected is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors, influencing biological pathways. The specific interactions and pathways depend on the structure of the derivative and the nature of the target.

Comparison with Similar Compounds

4-(Phenylamino)piperidine, N1-BOC Protected

  • Structure : Replaces the 2-fluoro-4-nitrophenyl group with a simple phenyl ring.
  • Key Differences :
    • Electron Effects : The phenyl group lacks electron-withdrawing substituents (fluoro, nitro), making it less reactive in electrophilic substitution compared to the fluoronitrophenyl analog.
    • Applications : Used in drug discovery for its stability and ease of derivatization. Priced at €42.00–€65.00/g (98% purity) .
  • Molecular Formula : C₁₆H₂₄N₂O₂ (vs. C₁₆H₂₁FN₃O₄ for the main compound) .

1-(2-Fluoro-4-nitrophenyl)piperidine

  • Synthetic Utility: Used in aromatic substitution reactions. CAS 172967-04-3; molecular weight 224.235 g/mol .

4-(3-Nitrobenzyl)piperazine, N1-BOC Protected

  • Structure : Piperazine core with a 3-nitrobenzyl substituent and Boc protection.
  • Key Differences: Ring Type: Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen). Substituent Position: Nitrobenzyl group introduces different steric and electronic effects compared to fluoronitrophenylamino. Applications: Intermediate in peptide mimetics or kinase inhibitors .

tert-Butyl 4-Thiocarbamoylpiperidine-1-carboxylate

  • Structure: Replaces the fluoronitrophenylamino group with a thiocarbamoyl (-C(S)NH₂) moiety.
  • Key Differences :
    • Functional Group : Thiocarbamoyl enhances metal-binding capacity, useful in coordination chemistry.
    • Solubility : Increased polarity compared to aromatic analogs .

N-Boc-4-Piperidinecarboxamide

  • Structure : Features a carboxamide (-CONH₂) group at the 4-position.
  • Key Differences :
    • Reactivity : Carboxamide participates in hydrogen bonding, making it suitable for biomolecular interactions.
    • Synthetic Role : Used in peptidomimetics or as a building block for heterocycles .

Tabulated Comparison of Key Attributes

Compound Substituent Core Ring Molecular Formula Key Applications Reference
4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, N1-BOC 2-Fluoro-4-nitrophenylamino Piperidine C₁₆H₂₁FN₃O₄ Pharmaceutical intermediates
4-(Phenylamino)piperidine, N1-BOC Phenylamino Piperidine C₁₆H₂₄N₂O₂ Drug discovery
1-(2-Fluoro-4-nitrophenyl)piperidine 2-Fluoro-4-nitrophenyl Piperidine C₁₁H₁₃FN₂O₂ Aromatic substitution reactions
4-(3-Nitrobenzyl)piperazine, N1-BOC 3-Nitrobenzyl Piperazine C₁₆H₂₃N₃O₄ Kinase inhibitors
tert-Butyl 4-thiocarbamoylpiperidine-1-carboxylate Thiocarbamoyl Piperidine C₁₁H₂₀N₂O₂S Coordination chemistry
N-Boc-4-Piperidinecarboxamide Carboxamide Piperidine C₁₁H₂₀N₂O₃ Peptidomimetics

Functional Group Impact on Properties

  • Electron-Withdrawing Groups (Nitro, Fluoro) : Enhance stability and direct electrophilic substitution to meta/para positions. Critical in designing kinase inhibitors or fluorophores .
  • Amino Linker vs. Direct Bond: The -NH- group in the main compound facilitates hydrogen bonding, improving target binding in drug candidates compared to direct aryl-piperidine linkages .
  • Boc Protection : Universally improves solubility and prevents amine oxidation, but requires acidic conditions for deprotection .

Biological Activity

4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, N1-BOC protected (CAS: 952285-82-4), is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-fluoro-4-nitrophenyl group and a BOC (tert-butyloxycarbonyl) protective group. Its molecular formula is C17H24FN3O4C_{17}H_{24}FN_3O_4, with a molecular weight of 357.39 g/mol. The presence of the nitro group contributes to its biological activity, particularly in targeting various receptors and enzymes.

Biological Activity Overview

The biological activities of 4-[(2-Fluoro-4-nitrophenyl)amino]piperidine can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer effects. For instance, studies have shown that derivatives of piperidine can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. The nitrophenyl moiety is often associated with enhanced cytotoxicity against cancer cell lines.

2. Neuroprotective Effects

Compounds containing piperidine rings have been investigated for their neuroprotective properties. They may act as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. The inhibition of this enzyme can lead to increased levels of acetylcholine, improving cognitive function.

3. Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains. The mechanism could involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The mechanisms through which 4-[(2-Fluoro-4-nitrophenyl)amino]piperidine exerts its effects are still under investigation. However, several hypotheses have been proposed:

  • Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which play roles in neurotransmitter regulation.

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Antitumor Efficacy : A study demonstrated that piperidine derivatives showed a marked reduction in tumor size in xenograft models when administered alongside chemotherapeutic agents, suggesting a synergistic effect in cancer treatment .
  • Neuroprotective Potential : In vitro studies indicated that derivatives could protect neuronal cells from oxidative stress induced by neurotoxins, showcasing their potential as therapeutic agents for neurodegenerative conditions .
  • Antimicrobial Testing : Research on related piperidine compounds revealed significant antibacterial activity against Gram-positive bacteria, supporting the hypothesis that structural modifications can enhance antimicrobial efficacy .

Data Tables

Biological ActivityMechanismReference
AnticancerInhibition of growth signaling pathways
NeuroprotectiveAcetylcholinesterase inhibition
AntimicrobialDisruption of bacterial cell wall synthesis

Q & A

Q. What are the optimal synthetic routes for preparing N1-BOC protected 4-[(2-Fluoro-4-nitrophenyl)amino]piperidine?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Boc protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in a base like DMAP or TEA, followed by purification via column chromatography .

  • Step 2 : Introduction of the 2-fluoro-4-nitrophenylamino group via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling. SNAr requires activated aryl halides (e.g., 1-fluoro-4-nitrobenzene derivatives) and a piperidine nucleophile under reflux in polar aprotic solvents (DMF, DMSO) .

  • Critical Factors : Reaction temperature (80–120°C), catalyst (e.g., CuI for coupling), and stoichiometric control to avoid byproducts.

    • Data Table :
Reaction MethodYield (%)Purity (HPLC)Key Conditions
SNAr65–75≥95%DMF, 100°C, 12h
Buchwald-Hartwig70–85≥98%Pd₂(dba)₃, Xantphos, 80°C

Q. How to characterize this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • NMR : ¹H NMR (400 MHz, CDCl₃) detects aromatic protons (δ 7.5–8.2 ppm for nitro group), piperidine protons (δ 1.4–3.2 ppm), and Boc tert-butyl protons (δ 1.4 ppm). ¹⁹F NMR confirms the fluorine substituent (δ -110 to -115 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 378.15 for C₁₆H₂₁FN₃O₄) .
  • HPLC : Reverse-phase C18 column (ACN/water gradient) monitors purity (>98%) and detects nitro group degradation .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer :
  • Store at -20°C under inert gas (Ar/N₂) to prevent Boc group hydrolysis and nitro group reduction .
  • Use amber vials to block UV light, which can degrade the nitro group.

Advanced Research Questions

Q. How does the Boc group influence reactivity in downstream functionalization?

  • Methodological Answer : The Boc group:
  • Stabilizes the piperidine nitrogen against oxidation and unwanted side reactions during SNAr or alkylation steps.
  • Requires Acidic Deprotection : Use TFA (trifluoroacetic acid) or HCl/dioxane to remove Boc, regenerating the free amine for further coupling (e.g., amide bond formation) .
  • Steric Effects : The bulky tert-butyl group may slow reaction rates in sterically hindered environments, necessitating extended reaction times .

Q. What strategies mitigate nitro group reduction during catalytic hydrogenation?

  • Methodological Answer :
  • Catalyst Selection : Use Pd/C or Raney Ni under low H₂ pressure (1–3 atm) to reduce competing Boc deprotection.
  • Additive Control : Add 1–2% AcOH to suppress nitro → amine over-reduction .
  • Alternative Methods : Employ transfer hydrogenation (e.g., ammonium formate/Pd-C) for milder conditions .

Q. How to analyze stereochemical outcomes in derivatives of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak column (e.g., AD-H) with hexane/IPA eluent to resolve enantiomers .
  • X-ray Crystallography : Resolve absolute configuration using single crystals grown via slow evaporation (e.g., from EtOAc/hexane) .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational models (e.g., TD-DFT) to assign stereochemistry .

Structure-Activity Relationship (SAR) Considerations

Q. How do substituents on the aryl group affect biological activity?

  • Methodological Answer :
  • Fluoro vs. Nitro : Fluorine enhances membrane permeability via lipophilicity; nitro groups improve target binding (e.g., kinase inhibition) but may increase toxicity .
  • Comparative Data :
SubstituentTarget Affinity (IC₅₀)Solubility (µg/mL)
2-F,4-NO₂0.8 nM (Kinase X)12
4-NO₂5.2 nM28
2-Cl,4-NO₂1.5 nM9

Safety and Handling Protocols

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS Category 1B for skin corrosion) .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of nitro group-derived fumes (e.g., NOx) .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, N1-BOC protected
Reactant of Route 2
Reactant of Route 2
4-[(2-Fluoro-4-nitrophenyl)amino]piperidine, N1-BOC protected

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